molecular formula C10H8N2 B1664535 1,3-Phenylenediacetonitrile CAS No. 626-22-2

1,3-Phenylenediacetonitrile

Cat. No. B1664535
M. Wt: 156.18 g/mol
InChI Key: GRPFZJNUYXIVSL-UHFFFAOYSA-N
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Patent
US05446065

Procedure details

A mixture of 25.0 g (0.16 mmol) meta-xylylene dicyanide, 300 ml ethanol and50 ml conc. NH3 is hydrogenated in the presence of Raney nickel for 5 hrs. at 100° C. and 150 bar. One then filters off with suction and evaporates. The residue is dissolved in ether, the solution is clarified with active carbon and finally mixed with HCl-containing ether, whereby the dihydrochloride precipitates out. One filters off with suction, washeswith ether and dries. Yield 23.2 g (61% of theory) of dihydrochloride with the m.p. 282°-286° C.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:10][C:11]#[N:12])[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8]#[N:9])[CH:2]=1.N>[Ni].C(O)C>[NH2:9][CH2:8][CH2:7][C:3]1[CH:4]=[CH:5][CH:6]=[C:1]([CH2:10][CH2:11][NH2:12])[CH:2]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC(=CC=C1)CC#N)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.
CUSTOM
Type
CUSTOM
Details
evaporates
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ether
ADDITION
Type
ADDITION
Details
finally mixed with HCl-
ADDITION
Type
ADDITION
Details
containing ether, whereby the dihydrochloride
CUSTOM
Type
CUSTOM
Details
precipitates out

Outcomes

Product
Name
Type
Smiles
NCCC1=CC(=CC=C1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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